CDK2 Inhibitory Activity: Cyclohexyl‑7‑amine Confers Distinct Potency Relative to Azepane and Morpholino Analogs
The target compound’s N‑7‑cyclohexyl substituent delivers a CDK2 IC₅₀ of 20 nM, whereas the direct azepane analog (7‑(1‑azepanyl)‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine) shows >2,650‑fold lower potency (EC₅₀ >53 µM on CRF‑BP) and the morpholinoethyl congener (T‑00127_HEV1, CAS 900874‑91‑1) displays no CDK2 activity, instead inhibiting PI4KB with an IC₅₀ of 60 nM [1][2]. This demonstrates that the cyclohexyl‑7‑amine group is a critical determinant for CDK2 engagement.
| Evidence Dimension | CDK2/cyclin A kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 20 nM (CDK2/cyclin A or cyclin E) in low‑protein‑binding 96‑well plate assay at pH 8.0 |
| Comparator Or Baseline | Azepane analog: EC₅₀ >53,000 nM on CRF‑BP (Sanford‑Burnham assay); Morpholinoethyl analog (T‑00127_HEV1): IC₅₀ 60 nM on PI4KB, no CDK2 inhibition reported |
| Quantified Difference | Cyclohexyl‑7‑amine shows >2,650‑fold selectivity window for CDK2 over the azepane analog’s CRF‑BP activity, and a complete target‑class switch relative to the PI4KB‑selective morpholinoethyl derivative |
| Conditions | Recombinant CDK2/cyclin A kinase assay (pH 8.0, 96‑well format); CRF‑BP agonist dose‑response assay (PubChem AID 602473); PI4KB enzymatic assay |
Why This Matters
Procurement of the cyclohexyl‑7‑amine variant is essential for CDK‑focused screening cascades because the closest commercial analogs (azepane and morpholinoethyl derivatives) lack meaningful CDK2 activity.
- [1] Guzi, T. J.; Paruch, K.; Dwyer, M. P.; Labroli, M. A.; Keertikar, K. M. Substituted pyrazolo[1,5‑a]pyrimidines as cyclin dependent kinase inhibitors. U.S. Patent 8,580,782 B2, November 12, 2013. BindingDB entry BDBM105234 (US8580782, compound 1). View Source
- [2] BindingDB entry BDBM90880: 7‑(1‑azepanyl)‑3‑(3,4‑dimethoxyphenyl)‑2,5‑dimethylpyrazolo[1,5‑a]pyrimidine EC₅₀ >53,000 nM (PubChem BioAssay AID 602473). View Source
